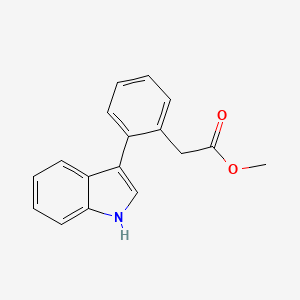![molecular formula C12H16N4 B13883976 N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is a compound that features a benzene ring substituted with a diamine group and an imidazole ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and acetaldehyde.
Attachment to Benzene Ring: The imidazole ring is then attached to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halides and other leaving groups are used in substitution reactions, often in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted benzene and imidazole derivatives, which can have different functional groups such as hydroxyl, amino, and halide groups .
Aplicaciones Científicas De Investigación
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the diamine group can form hydrogen bonds with biological molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: Structurally related but lacks the benzene ring and diamine group.
2-Ethyl-4-methylimidazole: Similar imidazole structure but with different substituents.
Imidazole: The parent compound of the imidazole family, simpler in structure.
Uniqueness
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine is unique due to its combination of a benzene ring, diamine group, and imidazole ring. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-N-[2-(3-methylimidazol-4-yl)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H16N4/c1-16-9-14-8-10(16)6-7-15-12-5-3-2-4-11(12)13/h2-5,8-9,15H,6-7,13H2,1H3 |
Clave InChI |
QCNYGXAHOIYFLU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC=C1CCNC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)




![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)


![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)



![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)

